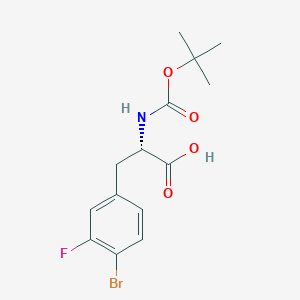
3-Methyl-4-oxochroman-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-oxochroman-7-carboxylic acid is an organic compound belonging to the chroman family It is characterized by a chroman ring system with a methyl group at the 3-position, a keto group at the 4-position, and a carboxylic acid group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxochroman-7-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 3-methyl-4-hydroxycoumarin with malonic acid in the presence of a strong acid like sulfuric acid, followed by decarboxylation and oxidation steps.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The keto group at the 4-position can undergo oxidation to form various oxidized derivatives.
Reduction: The keto group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 3-Methyl-4-hydroxychroman-7-carboxylic acid.
Substitution: Esters of this compound.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, 3-Methyl-4-oxochroman-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It serves as a scaffold for the development of bioactive molecules.
Medicine: Research has explored its potential as a lead compound in drug discovery, particularly for conditions involving oxidative stress and inflammation.
Industry: In the material science industry, derivatives of this compound are investigated for their use in the development of new materials with specific properties, such as UV absorbers and stabilizers.
Mécanisme D'action
The biological effects of 3-Methyl-4-oxochroman-7-carboxylic acid are primarily attributed to its ability to interact with various molecular targets. The keto and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
4-Hydroxycoumarin: Lacks the methyl group and carboxylic acid group, primarily used as an anticoagulant.
Chromone: Similar core structure but lacks the keto and carboxylic acid groups.
Coumarin: Similar structure but lacks the keto group at the 4-position and the carboxylic acid group at the 7-position.
Uniqueness: 3-Methyl-4-oxochroman-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the keto and carboxylic acid groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
3-methyl-4-oxo-2,3-dihydrochromene-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-5-15-9-4-7(11(13)14)2-3-8(9)10(6)12/h2-4,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKIEVRZRROCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C1=O)C=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester](/img/structure/B8076959.png)
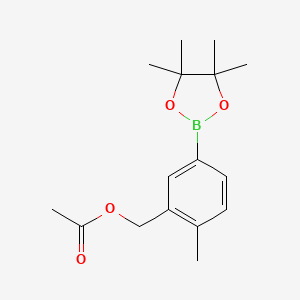
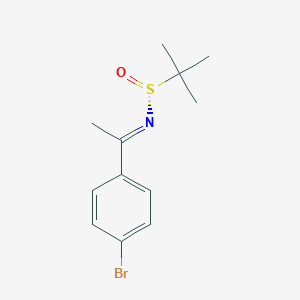

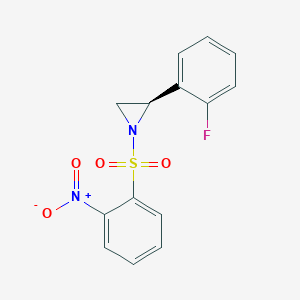
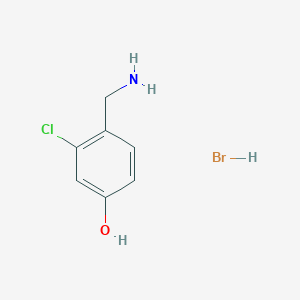
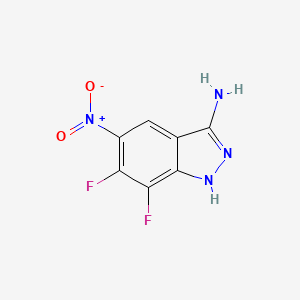
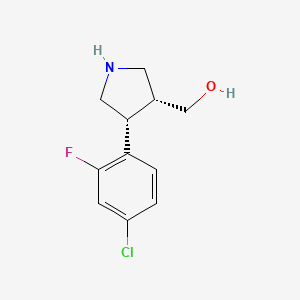
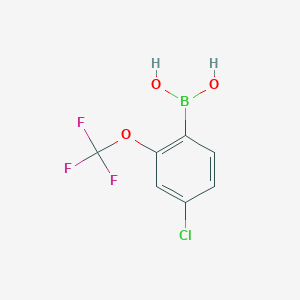
![[1,2,4]Triazolo[1,5-a]pyrimidine-2-carbaldehyde hydrochloride](/img/structure/B8077022.png)
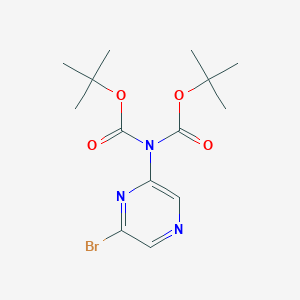
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one](/img/structure/B8077040.png)

